
3,5-Difluorobenzoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 3,5-Difluorobenzoic acid. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a carboxylic acid group. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzoic acid-d3 typically involves the introduction of deuterium atoms into the 3,5-Difluorobenzoic acid molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 3,5-Difluorobenzoic acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorinated benzoic acid derivatives.
Reduction: Formation of fluorinated benzyl alcohols.
Substitution: Formation of various substituted fluorinated benzoic acids.
Aplicaciones Científicas De Investigación
3,5-Difluorobenzoic acid-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of advanced materials and as a building block in the production of fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 3,5-Difluorobenzoic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, often leading to slower metabolism and increased stability. This property is particularly useful in drug development, where deuterium substitution can enhance the pharmacokinetic profile of a drug by reducing its rate of degradation.
Comparación Con Compuestos Similares
- 3,4-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 3,5-Difluorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other fluorinated benzoic acids. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. Compared to other difluorobenzoic acids, the 3,5-difluoro substitution pattern also influences the compound’s reactivity and interaction with various reagents.
Propiedades
Fórmula molecular |
C7H4F2O2 |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2,4,6-trideuterio-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |
Clave InChI |
GONAVIHGXFBTOZ-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1F)[2H])F)[2H])C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


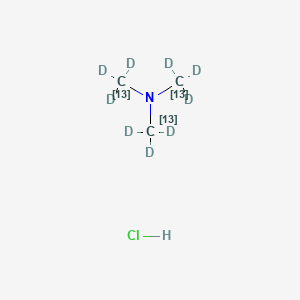
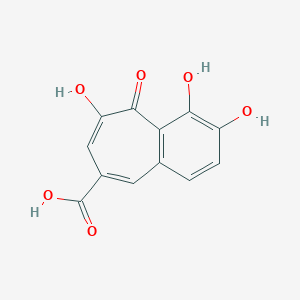
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
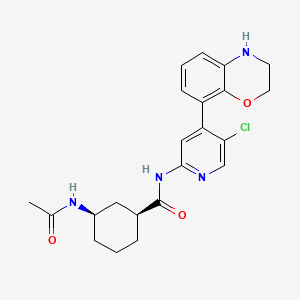
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
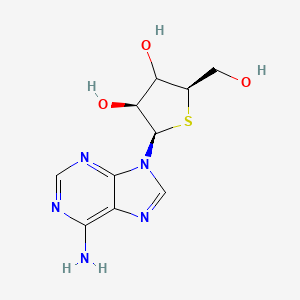
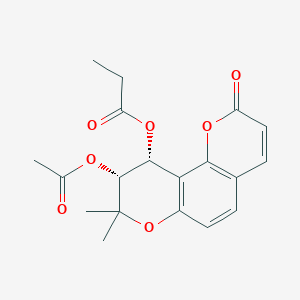
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
